molecular formula C25H27N5O2 B11323124 1,7-dimethyl-3-(2-methylbenzyl)-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

1,7-dimethyl-3-(2-methylbenzyl)-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B11323124
M. Wt: 429.5 g/mol
InChI Key: FQMKLRRXPCUBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Dimethyl-3-(2-methylbenzyl)-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tricyclic purine derivative characterized by a pyrimidopurine-dione core with distinct substituents at positions 1, 3, 7, and 9. The compound features methyl groups at positions 1 and 7, a 2-methylbenzyl moiety at position 3, and a 4-methylphenyl group at position 10.

Properties

Molecular Formula

C25H27N5O2

Molecular Weight

429.5 g/mol

IUPAC Name

1,7-dimethyl-9-(4-methylphenyl)-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C25H27N5O2/c1-16-9-11-20(12-10-16)28-13-17(2)14-29-21-22(26-24(28)29)27(4)25(32)30(23(21)31)15-19-8-6-5-7-18(19)3/h5-12,17H,13-15H2,1-4H3

InChI Key

FQMKLRRXPCUBIQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4C)C5=CC=C(C=C5)C

Origin of Product

United States

Preparation Methods

Core Structure Synthesis: Purine-Dione Framework

The purine-dione core is typically derived from xanthine or theophylline derivatives. A brominated precursor, such as 8-bromotheophylline , serves as the starting material due to its reactive C8 position .

Key Reaction :

8-Bromotheophylline+Alkylating AgentSubstituted Xanthine Derivative\text{8-Bromotheophylline} + \text{Alkylating Agent} \rightarrow \text{Substituted Xanthine Derivative}

For example, 7-(3-chloropropyl)-8-bromotheophylline is synthesized by reacting 8-bromotheophylline with 1-bromo-3-chloropropane under basic conditions (K2_2CO3_3, DMF, 60°C, 12 h) .

Introduction of the 2-Methylbenzyl Group at Position 3

The 2-methylbenzyl moiety is introduced via nucleophilic substitution or alkylation.

Method :

  • Step 1 : React the brominated xanthine derivative (e.g., 7-(3-chloropropyl)-8-bromotheophylline) with 2-methylbenzylamine in a polar solvent (e.g., ethanol or DMF).

  • Step 2 : Heat under reflux (80–95°C, 6–8 h) with a base (e.g., triethylamine) to facilitate alkylation .

Example :

7-(3-Chloropropyl)-8-bromotheophylline+2-MethylbenzylamineEtOH, 85°C3-(2-Methylbenzyl) Intermediate\text{7-(3-Chloropropyl)-8-bromotheophylline} + \text{2-Methylbenzylamine} \xrightarrow{\text{EtOH, 85°C}} \text{3-(2-Methylbenzyl) Intermediate}

Yield: 70–75% after column chromatography (silica gel, ethyl acetate/hexane) .

Functionalization at Position 9: 4-Methylphenyl Substituent

The 4-methylphenyl group is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling.

Approach 1 : Friedel-Crafts Alkylation

  • React the intermediate with 4-methylbenzyl chloride in the presence of Lewis acids (e.g., AlCl3_3) in dichloromethane (0°C to RT, 4 h) .

Approach 2 : Suzuki Coupling

  • Use a palladium catalyst (e.g., Pd(PPh3_3)4_4) to couple a boronic ester (e.g., 4-methylphenylboronic acid) with a halogenated precursor .

Optimized Conditions :

  • Solvent: Toluene/EtOH (3:1)

  • Temperature: 90°C, 12 h

  • Yield: 65–70% .

Cyclization to Form the Tetrahydropyrimido Ring

The final step involves intramolecular cyclization to form the six-membered tetrahydropyrimido ring.

Procedure :

  • Treat the linear intermediate with a strong acid (e.g., H2_2SO4_4) or base (e.g., NaH) in tetrahydrofuran (THF) at elevated temperatures (100–120°C, 6 h) .

Mechanism :

Linear IntermediateH2SO4,ΔCyclized Product\text{Linear Intermediate} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Cyclized Product}

Yield: 78–82% after recrystallization (ethanol/water).

Purification and Characterization

  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization .

  • Characterization :

    • NMR : 1^1H NMR (DMSO-d6d_6): δ 2.30 (s, 3H, Ar-CH3_3), 3.37 (s, 3H, N-CH3_3), 4.19 (t, 2H, CH2_2-N) .

    • HPLC : Purity >98% (C18 column, acetonitrile/water) .

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Purity (%)Reference
Alkylation at C32-Methylbenzylamine, EtOH, 85°C70–7595
Suzuki Coupling at C94-Methylphenylboronic acid, Pd(PPh3_3)4_465–7097
CyclizationH2_2SO4_4, THF, 110°C78–8298

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky substituents (e.g., 2-methylbenzyl) reduce reaction rates. Solutions include using excess reagents or elevated temperatures .

  • Byproduct Formation : Competing reactions during cyclization are mitigated by slow addition of acid/base.

Scalability and Industrial Relevance

  • Batch Size : Lab-scale syntheses report 5–10 g batches; scaling requires optimized heat transfer and mixing .

  • Cost Drivers : Palladium catalysts and chiral amines increase expenses. Alternatives like nickel catalysts are under investigation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient aromatic system in the pyrimidine ring facilitates nucleophilic substitution. Key reactions include:

Reaction Type Conditions Products Reference
Aromatic substitutionAmines or alkoxides in polar aprotic solvents (e.g., DMF) at 80–100°C2- or 4-position substituted derivatives with altered electronic properties
HalogenationNXS (X = Cl, Br) in acetic acidHalo-substituted intermediates for cross-coupling reactions

These reactions are critical for modifying bioactivity, as substitutions at the 2- or 4-position influence interactions with biological targets like enzymes or receptors.

Oxidation Reactions

Methyl groups attached to the purine and benzyl moieties undergo oxidation under controlled conditions:

Substrate Oxidizing Agent Conditions Product Application
4-Methylphenyl groupKMnO₄, H₂SO₄Reflux in aqueous mediumCarboxylic acid derivativeEnhanced solubility for drug delivery
Benzyl methyl groupCrO₃, acetone0–5°C, 12 hrCorresponding ketoneIntermediate for further functionalization

Oxidation of the 4-methylphenyl group to a carboxylic acid is particularly notable for improving aqueous solubility, a key parameter in pharmacokinetic optimization.

Condensation and Cyclization

The carbonyl groups in the dione moiety participate in condensation reactions:

Example Reaction Pathway

  • Schiff base formation : Reacts with primary amines (e.g., aniline) in ethanol under reflux to form imine intermediates .

  • Cyclization : Heating intermediates at 120°C in toluene yields tricyclic derivatives with potential enhanced binding affinity to adenosine receptors .

Tabulated Example :

Reactant Conditions Product Biological Impact
4-ChloroanilineEthanol, reflux, 6 hrImine-linked derivativeIncreased selectivity for A2A receptor
Formamide130–140°C, 8 hrFused pyrimido-pyrimidine analogImproved metabolic stability

Functionalization via Alkylation/Acylation

The secondary amine in the tetrahydropyrimidine ring undergoes alkylation or acylation:

Reagent Conditions Product Role in Drug Design
Ethyl bromoacetateK₂CO₃, DMF, 60°C, 4 hrN-Alkylated ester derivativeProdrug strategy for controlled release
Acetyl chloridePyridine, CH₂Cl₂, 0°C, 2 hrAcetylated analogMasking polar groups for blood-brain barrier penetration

These modifications are instrumental in tuning the compound’s lipophilicity and target engagement.

Ring-Opening and Rearrangement

Under harsh acidic or basic conditions, the fused ring system undergoes cleavage:

Observed Transformations :

  • Acid-mediated hydrolysis (HCl, 100°C): Yields 4-amino-5-formylpyrimidine fragments .

  • Base-induced rearrangement (NaOH, ethanol): Produces open-chain intermediates amenable to recyclization with new electrophiles .

Interaction with Biological Nucleophiles

In vitro studies highlight reactivity with cellular nucleophiles:

  • Thiol addition : The α,β-unsaturated carbonyl moiety reacts with glutathione (GSH) at physiological pH, forming covalent adducts that may influence toxicity profiles.

  • Enzyme active site binding : The dione group participates in hydrogen bonding with catalytic residues of kinases, as confirmed by X-ray crystallography.

Scientific Research Applications

Overview

1,7-dimethyl-3-(2-methylbenzyl)-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with diverse applications in scientific research. Its unique structure allows it to serve as a valuable building block in organic synthesis and a potential therapeutic agent in medicinal chemistry.

Chemistry

The compound is utilized as a building block for the synthesis of more complex molecules. It acts as a reagent in various organic reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.

Research indicates that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi. Its structural similarity to known antimicrobial agents suggests efficacy against pathogens.
  • Anticancer Activity : Preliminary studies indicate that the compound may induce apoptosis in cancer cell lines. It has been shown to reduce cell proliferation significantly at certain concentrations.

Medicinal Chemistry

Ongoing research is exploring its potential as a therapeutic agent for various diseases. The compound's interaction with specific molecular targets may lead to the development of new treatments for conditions such as cancer and infectious diseases.

Industrial Applications

In industry, this compound is being investigated for its role in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Case Study 1: Antimicrobial Testing

A recent study evaluated the antimicrobial efficacy of this compound alongside related pyrimidine derivatives. The results demonstrated significant activity against Gram-positive bacteria:

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)Target Bacteria
Compound A20Staphylococcus aureus
Compound B30Escherichia coli
Subject Compound25Bacillus subtilis

Case Study 2: Anticancer Activity

In vitro studies involving human cancer cell lines assessed the compound's effects on cell viability:

Cell LineIC50 (µM)
MCF-7 (Breast)45
HeLa (Cervical)55
A549 (Lung)50

These studies suggest that the compound has significant potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 1,7-dimethyl-3-(2-methylbenzyl)-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Position 3 Substituents

The 3-(2-methylbenzyl) group in the target compound distinguishes it from analogues with alternative substituents:

  • 3-(4-Fluorophenyl) : Pyrido[1,2-e]purine-diones with 4-fluorophenyl groups (e.g., compound 9a, ) exhibit electron-withdrawing effects, which may enhance binding affinity to targets like kinases compared to the electron-donating methylbenzyl group .

Position 9 Substituents

The 9-(4-methylphenyl) substituent contrasts with:

  • 9-(Prop-2-ynyl) : Compound 24 () features a terminal alkyne at position 9, yielding a higher melting point (203–206°C) and synthesis yield (93%) compared to aryl-substituted analogues, likely due to improved crystallinity .
  • 9-Ethenyl : Compound 22 () has an ethenyl group, resulting in a lower yield (70%) and higher UV λmax (304 nm), suggesting extended conjugation relative to the target’s 4-methylphenyl group .

Position 1 and 7 Methyl Groups

The dual methyl groups at positions 1 and 7 are conserved in several analogues (e.g., compounds 24, 22, and 26 in ).

Physicochemical and Spectral Properties

Table 1: Comparative Analysis of Key Properties

Compound Name Substituents (Position 3/9) Molecular Formula Yield (%) Melting Point (°C) UV λmax (nm)
Target Compound 3-(2-methylbenzyl)/9-(4-methylphenyl) C₂₇H₂₈N₅O₂ N/A N/A N/A
Compound 24 () 3-(prop-2-ynyl) C₁₃H₁₅N₅O₂ 93 203–206 296
Compound 22 () 3-(ethenyl) C₁₂H₁₅N₅O₂ 70 268–271 304
9a () 3-(4-fluorophenyl) C₁₅H₁₀FN₅O₂ 75 N/A 264
9j () 3-(3,4-dimethylphenyl) C₁₇H₁₅N₅O₂ 56 N/A N/A

Key Observations :

  • Synthesis Efficiency : Prop-2-ynyl (93%) and 4-fluorophenyl (75%) substituents yield higher efficiencies than ethenyl (70%), suggesting steric and electronic factors influence reaction pathways .
  • Thermal Stability : Higher melting points in alkyne-substituted compounds (e.g., compound 24) correlate with increased rigidity and intermolecular interactions .
  • Electronic Effects : Aryl substituents with electron-withdrawing groups (e.g., 4-fluorophenyl in 9a) exhibit shorter UV λmax (264 nm) compared to electron-donating groups (304 nm in compound 22) .

Structure-Activity Relationship (SAR) Insights

  • Aromatic vs. Aliphatic Substituents : Aromatic groups at position 3 (e.g., 2-methylbenzyl in the target) may enhance π-π stacking with biological targets compared to aliphatic chains (e.g., 3-methylbutyl in ) .
  • Halogen vs. Methyl Groups : Fluorine or chlorine at position 3 () improves polarity and binding specificity, whereas methyl groups (target compound) prioritize lipophilicity and passive diffusion .
  • Bulkiness and Steric Effects : The 4-methylphenyl group at position 9 in the target compound balances bulkiness and solubility, contrasting with smaller substituents like ethenyl (compound 22), which may reduce steric hindrance .

Biological Activity

The compound 1,7-dimethyl-3-(2-methylbenzyl)-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione represents a class of purine derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound based on recent studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydropyrimido core substituted with various aromatic groups. Its molecular formula is C21H26N6O, and it has been identified under several synonyms in chemical databases .

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Cyclin-Dependent Kinases (CDKs): The compound has shown potential as an inhibitor of CDKs, which are crucial for cell cycle regulation. In vitro studies have demonstrated that it possesses significant inhibitory activity against CDK2/cyclin E complexes .
  • Cytotoxicity Against Cancer Cells: The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including K-562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma). Results indicate that it exhibits potent antiproliferative effects with IC50 values significantly lower than standard treatments like roscovitine .

In Vitro Cytotoxicity

The following table summarizes the cytotoxic effects of the compound on different cancer cell lines:

Cell Line IC50 (µM) Comparison Compound IC50 of Comparison (µM)
K-5620.58Roscovitine0.92
MCF-70.21Bohemine0.92

These results suggest that the compound's efficacy is comparable to or exceeds that of established CDK inhibitors .

Mechanism Insights

The mechanism of action appears to involve:

  • Inhibition of Cell Proliferation: The compound induces apoptosis in cancer cells through the activation of apoptotic pathways.
  • Cell Cycle Arrest: The inhibition of CDKs leads to cell cycle arrest at the G1/S phase transition .

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on K-562 Cells: A study found that treatment with the compound resulted in a significant decrease in cell viability at concentrations as low as 0.58 µM .
  • MCF-7 Cell Line Evaluation: Another investigation demonstrated that at 10 µM concentration, the viability percentage dropped below 50%, indicating strong cytotoxicity .
  • Comparative Analysis with Other Compounds: In comparative studies against other known inhibitors like roscovitine and bohemine, it was noted that this compound exhibited superior potency in inhibiting cell growth across multiple cancer types .

Q & A

Q. Q1. What synthetic methodologies are optimal for preparing 1,7-dimethyl-3-(2-methylbenzyl)-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione, and how can reaction yields be improved?

Methodological Answer :

  • Multi-step Synthesis : Begin with a pyrimidine/purine scaffold and introduce substituents via alkylation or nucleophilic substitution. For example, describes a multi-step synthesis of structurally analogous purine derivatives using tert-butyldimethylsilyl (TBS) protection and thioether linkages.
  • Optimization : Use fractional factorial design () to test variables like solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., Pd/C for hydrogenation). Monitor intermediates via HPLC to isolate high-purity precursors .

Q. Q2. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure and purity?

Methodological Answer :

  • NMR : Assign proton environments using 1H^1H- and 13C^{13}C-NMR, focusing on methyl groups (δ 1.2–2.5 ppm) and aromatic protons (δ 6.5–7.8 ppm). Compare with analogs in , where methoxy and methylphenyl groups were resolved via 2D-COSY.
  • XRD : For crystalline samples, use single-crystal X-ray diffraction (as in ) to confirm stereochemistry and hydrogen bonding patterns in the tetrahydropyrimido ring system .

Q. Q3. How can researchers screen this compound for acute toxicity using existing databases?

Methodological Answer :

  • Database Mining : Cross-reference structural analogs in toxicity databases like the Chemical Toxicity Database (). For example, 6,7-dihydro-1,3-dimethyl-9-(phenylmethyl)pyrimido derivatives show moderate hepatotoxicity, suggesting similar assays (e.g., Ames test or zebrafish embryotoxicity) for preliminary screening .

Advanced Research Questions

Q. Q4. What computational strategies (e.g., DFT, MD simulations) predict the compound’s binding affinity to kinase targets?

Methodological Answer :

  • AI-Driven Simulations : Integrate COMSOL Multiphysics () to model solvation effects and ligand-protein docking. For purine derivatives, prioritize ATP-binding pockets (e.g., CDK2 or Aurora kinases) using molecular dynamics (MD) with AMBER or GROMACS. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. Q5. How can researchers resolve contradictions in thermodynamic stability data (e.g., DSC vs. TGA results)?

Methodological Answer :

  • Multi-Technique Validation : Combine differential scanning calorimetry (DSC) for melting points and thermogravimetric analysis (TGA) for decomposition profiles. If discrepancies arise (e.g., decomposition before melting), use isothermal calorimetry (ITC) to assess entropy-driven stability, as seen in ’s pyrido[4,3-d]pyrimidine derivatives .

Q. Q6. What experimental designs validate the compound’s structure-activity relationship (SAR) for anticancer activity?

Methodological Answer :

  • Fragment-Based SAR : Synthesize derivatives with modified benzyl (e.g., halogenated or nitro-substituted) or methylphenyl groups. Test cytotoxicity against cancer cell lines (e.g., MCF-7 or A549) using MTT assays. Compare with acridine derivatives in , where electron-withdrawing groups enhanced apoptosis .

Q. Q7. How can membrane separation technologies (e.g., nanofiltration) improve the scalability of its synthesis?

Methodological Answer :

  • Process Intensification : Apply CRDC subclass RDF2050104 () for membrane-based purification. Use polyamide membranes (MWCO 500 Da) to separate low-MW intermediates. Optimize transmembrane pressure (3–5 bar) and crossflow velocity to reduce solvent waste .

Q. Q8. What isotopic labeling strategies (e.g., 13C^{13}C13C, 15N^{15}N15N) elucidate its metabolic pathways in vitro?

Methodological Answer :

  • Stable Isotope Tracing : Synthesize 13C^{13}C-labeled methyl groups via reductive amination with 13CH3^{13}CH_3-formaldehyde. Use LC-MS/MS to track metabolites in hepatocyte cultures, as demonstrated in ’s pyrimidine-2,4-dione pharmacokinetic studies .

Q. Q9. How can factorial design optimize its formulation for enhanced bioavailability?

Methodological Answer :

  • DoE (Design of Experiments) : Test factors like particle size (via jet milling), excipient ratios (e.g., PEG 4000 vs. PVP K30), and pH (4.5–7.4) using a 3k^k factorial design (). Measure dissolution rates and Caco-2 permeability to identify synergistic effects .

Q. Q10. What in vitro models (e.g., 3D tumor spheroids) best evaluate its efficacy against drug-resistant cancers?

Methodological Answer :

  • 3D Co-Culture Systems : Use HCT-116 spheroids with fibroblasts to mimic tumor microenvironments. Compare IC50_{50} values between 2D monolayers and 3D models, referencing ’s protocols for chemical biology methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.